molecular formula C8H3F6IO B12864140 5-Iodo-2-(trifluoromethoxy)benzotrifluoride

5-Iodo-2-(trifluoromethoxy)benzotrifluoride

Cat. No.: B12864140
M. Wt: 356.00 g/mol
InChI Key: YQCOYGRUVDSUQH-UHFFFAOYSA-N
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Description

5-Iodo-2-(trifluoromethoxy)benzotrifluoride: is an organic compound characterized by the presence of iodine, trifluoromethoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(trifluoromethoxy)benzotrifluoride typically involves the introduction of iodine and trifluoromethoxy groups onto a benzotrifluoride scaffold. One common method includes the following steps:

    Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethylating agent like trifluoromethyl iodide in the presence of a base, such as potassium carbonate, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalytic Processes:

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(trifluoromethoxy)benzotrifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other substituents.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Iodo-2-(trifluoromethoxy)benzotrifluoride serves as a versatile building block for the construction of more complex molecules

Biology and Medicine

The compound’s derivatives are explored for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of fluorine atoms can improve the metabolic stability and membrane permeability of pharmaceutical agents.

Industry

In the materials science industry, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 5-Iodo-2-(trifluoromethoxy)benzotrifluoride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-2-(trifluoromethoxy)benzotrifluoride
  • 3-Iodo-2-(trifluoromethoxy)benzotrifluoride
  • 5-Bromo-2-(trifluoromethoxy)benzotrifluoride

Uniqueness

5-Iodo-2-(trifluoromethoxy)benzotrifluoride is unique due to the specific positioning of the iodine and trifluoromethoxy groups, which can significantly influence its reactivity and interaction with other molecules. Compared to its brominated or chlorinated analogs, the iodine atom provides distinct electronic and steric effects, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

4-iodo-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6IO/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCOYGRUVDSUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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